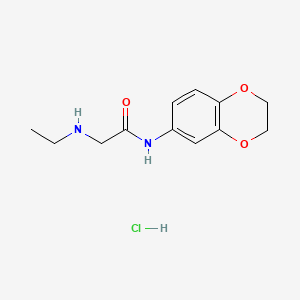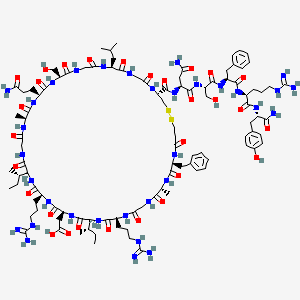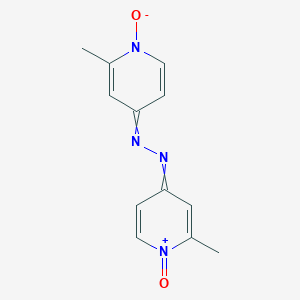
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1312479-26-7 and a molecular weight of 288.19 . It is a type of boronic acid ester .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “this compound” is C17H25BO3 . Its average mass is 288.190 Da and its monoisotopic mass is 288.189667 Da .Chemical Reactions Analysis
Boronic acid esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used in protodeboronation .Wissenschaftliche Forschungsanwendungen
Applications in Polymer Synthesis and Material Engineering
4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is used in the synthesis of H2O2-cleavable poly(ester-amide)s, which are promising for H2O2-responsive delivery vehicles. The H2O2-cleavable phenylboronic acid ester is integrated into the polymer backbone, facilitating controlled release in response to H2O2, showcasing its utility in responsive material design (Cui et al., 2017).
Novel Optical Properties
Unexpectedly, simple arylboronic esters, a category including this compound, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional understanding that phosphorescent organic molecules typically require heavy atoms or carbonyl groups. The phosphorescence properties of these esters are influenced by solid-state molecular packing, indicating potential applications in organic photonics and material science (Shoji et al., 2017).
Stability and Solubility Considerations
This compound and related compounds demonstrate varying stability in water, with hydrolysis rates influenced by substituents and pH. This property is crucial when considering these compounds for pharmaceutical applications, especially as boron-carriers in therapies like neutron capture therapy (Achilli et al., 2013). Additionally, understanding the solubility of phenylboronic acid and its cyclic esters in organic solvents is essential for their application in various chemical processes and formulations (Leszczyński et al., 2020).
Applications in Organic Synthesis
These esters are pivotal in advanced organic synthesis techniques like Suzuki Coupling reactions, where they have been used to synthesize complex organic compounds like substituted terphenyls, often quantitatively (Chaumeil et al., 2002). They also play a role in olefin cross-metathesis/Suzuki–Miyaura reactions, contributing to the synthesis of a library of biarylethyl aryl and biarylethyl cycloalkyl derivatives (Baltus et al., 2013).
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions .
Mode of Action
The compound, being a boronic ester, is involved in the protodeboronation process . Protodeboronation is a reaction where a boron atom is removed from an organic compound. This reaction is catalyzed and involves the generation of radicals .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters . This reaction is a part of the larger biochemical pathway involving the formation of C-C bonds. The protodeboronation process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that boronic esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of new C-C bonds through the protodeboronation process . This can lead to the synthesis of various organic compounds, contributing to diverse biochemical reactions.
Action Environment
The action of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is influenced by environmental factors such as pH. The rate of the protodeboronation reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLXOYKSKYTGKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
![2-Pyrrolidinone,5-ethoxy-4-hydroxy-3-methyl-1-(1-methylethyl)-,[3S-(3alpha,4bta,5bta)]-(9CI)](/img/no-structure.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)
![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)


![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)

![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)
